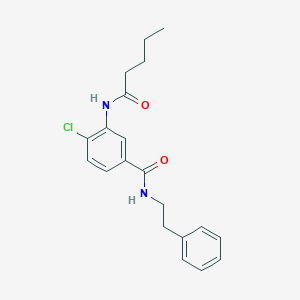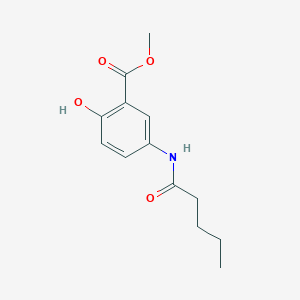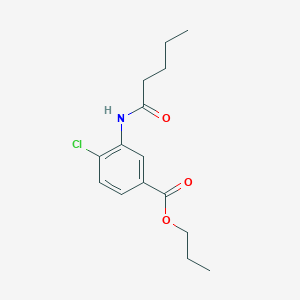![molecular formula C19H21ClN2O3 B308992 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B308992.png)
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, which can lead to chromatin condensation and gene silencing. Inhibition of HDACs can lead to increased acetylation of histones, resulting in a more open chromatin structure and increased gene expression. CI-994 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
Mecanismo De Acción
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide inhibits HDAC enzymes by binding to the active site and preventing the removal of acetyl groups from histones. This leads to increased acetylation of histones, resulting in a more open chromatin structure and increased gene expression. 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to inhibit multiple classes of HDAC enzymes, including class I, II, and IV.
Biochemical and Physiological Effects
In addition to its effects on gene expression, 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to have other biochemical and physiological effects. It has been shown to induce cellular differentiation and inhibit angiogenesis, which is the formation of new blood vessels that can supply tumors with nutrients. It has also been shown to have anti-inflammatory effects and to modulate immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide in lab experiments is its broad-spectrum inhibition of HDAC enzymes. This allows for the study of multiple HDAC targets and the effects of HDAC inhibition on gene expression. However, one limitation is that HDAC inhibitors can have off-target effects, which can complicate the interpretation of results. Additionally, the optimal concentration of 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide for a given experiment may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide and HDAC inhibitors. One area of interest is the development of more selective HDAC inhibitors that target specific HDAC isoforms. This could lead to improved therapeutic efficacy and reduced off-target effects. Another area of interest is the combination of HDAC inhibitors with other anticancer agents, such as immunotherapies or targeted therapies. Finally, there is interest in exploring the potential therapeutic applications of HDAC inhibitors in neurodegenerative diseases and other conditions beyond cancer.
Métodos De Síntesis
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide can be synthesized using a multistep process starting from 4-chloro-3-nitrobenzoic acid. The nitro group is reduced to an amine, which is then coupled with 3-methoxybenzoyl chloride to form the benzamide intermediate. The final step involves coupling the benzamide intermediate with isobutyl isocyanate to form the desired compound.
Aplicaciones Científicas De Investigación
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to enhance the activity of other anticancer agents, such as radiation and chemotherapy.
Propiedades
Nombre del producto |
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide |
|---|---|
Fórmula molecular |
C19H21ClN2O3 |
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-12(2)11-21-18(23)14-7-8-16(20)17(10-14)22-19(24)13-5-4-6-15(9-13)25-3/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) |
Clave InChI |
XWKWUTSIUHZWFT-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC |
SMILES canónico |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)
![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)




![N-[2-chloro-5-(pentanoylamino)phenyl]pentanamide](/img/structure/B308925.png)


